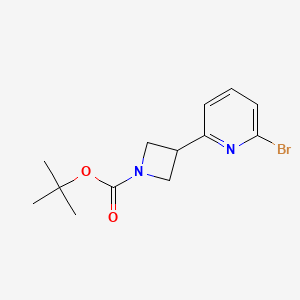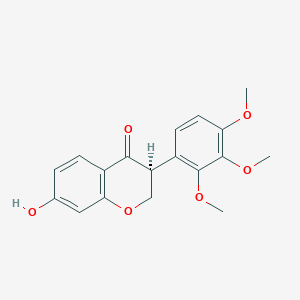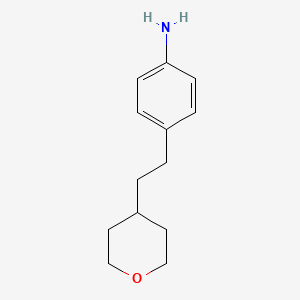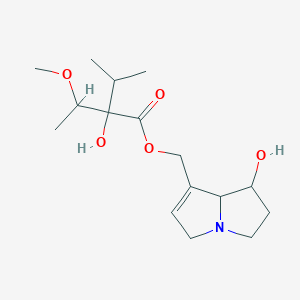
Homoalanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homoalanosine is a naturally occurring amino acid derivative with significant herbicidal activity. It was isolated from the culture filtrate of the bacterium Streptomyces galilaeus. The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid . This compound has shown high effectiveness against weeds such as common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of homoalanosine involves the nitrosation of amino acid derivatives. The specific synthetic route and reaction conditions for this compound are not extensively documented in the literature. general methods for the preparation of similar amino acid derivatives typically involve the use of nitrosating agents under controlled conditions to introduce the nitroso group .
Industrial Production Methods
Given its biological origin, large-scale production may involve fermentation processes using Streptomyces galilaeus cultures, followed by extraction and purification of the compound from the culture filtrate .
Analyse Chemischer Reaktionen
Types of Reactions
Homoalanosine undergoes various chemical reactions, including:
Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and hydroxy groups in this compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Homoalanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation and related reactions.
Biology: Investigated for its herbicidal activity and potential use in crop protection.
Medicine: Explored for its potential antimicrobial properties.
Wirkmechanismus
Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The exact molecular targets and pathways involved are not fully elucidated. its systemic herbicidal activity suggests that it interferes with essential biochemical pathways in plants .
Vergleich Mit ähnlichen Verbindungen
Homoalanosine can be compared with other similar amino acid derivatives, such as:
Alanosine: An amino acid analogue with antineoplastic activities.
Phosalacine: A herbicidal antibiotic containing phosphinothricin, with a different mode of action.
This compound is unique due to its specific nitrosohydroxyaminobutyric acid structure and its high herbicidal activity at low concentrations .
Eigenschaften
CAS-Nummer |
17111-47-6 |
|---|---|
Molekularformel |
C4H9N3O4 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |
InChI-Schlüssel |
RMTXCTHJOJRMCZ-SREVYHEPSA-N |
Isomerische SMILES |
C(C/[N+](=N/O)/[O-])C(C(=O)O)N |
Kanonische SMILES |
C(C[N+](=NO)[O-])C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)










